molecular formula C17H16N2OS B2953399 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide CAS No. 539807-79-9

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Cat. No.: B2953399
CAS No.: 539807-79-9
M. Wt: 296.39
InChI Key: AECXGLIWULKBPF-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in this compound contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method is the reaction of 2-aminobenzenethiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXGLIWULKBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330046
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

539807-79-9
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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